N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 434.47 g/mol. This compound is characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a triazolo[4,5-d]pyrimidine derivative, which contribute to its biological activity and potential applications in medicinal chemistry.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is available for research purposes. These platforms provide detailed information about its synthesis, properties, and applications in various fields of study.
This compound falls under the category of thioacetamides and triazoles, which are known for their diverse biological activities. Compounds containing triazole rings have been extensively studied for their antimicrobial, antiviral, and anticancer properties.
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves several chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can be represented using various notations:
InChI=1S/C21H18N6O3S/c1-13-2-4-14(5-3-13)9-27-20-19(25-26-27)21(23-11-22-20)31-10-18(28)24-15-6-7-16-17(8-15)30-12-29-16/h2-8,11H,9-10,12H2,1H3,(H,24,28)This notation provides a standardized way to describe the compound's structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.47 g/mol |
| Melting Point | 328–330 °C |
The compound can undergo various chemical reactions typical for thioacetamides and triazoles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is likely related to its interaction with specific biological targets:
This mechanism suggests potential applications in cancer therapy and other diseases where cell proliferation is dysregulated.
The physical properties of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific applications:
The ongoing research into this compound aims to explore its full therapeutic potential and optimize it for clinical applications in treating various diseases.
This detailed analysis underscores the significance of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-y)thio)acetamide within medicinal chemistry and its potential contributions to drug development.
CAS No.: 31373-65-6
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7